5-Iodo-6-(trifluoromethyl)nicotinic acid

CAS No.:

Cat. No.: VC18326915

Molecular Formula: C7H3F3INO2

Molecular Weight: 317.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3F3INO2 |

|---|---|

| Molecular Weight | 317.00 g/mol |

| IUPAC Name | 5-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) |

| Standard InChI Key | SCJRBIATKWXYQF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=C1I)C(F)(F)F)C(=O)O |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

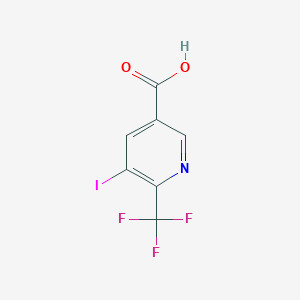

The compound features a pyridine ring substituted with a carboxylic acid group at the 3-position, a trifluoromethyl (-CF₃) group at the 6-position, and an iodine atom at the 5-position (Fig. 1). This arrangement confers distinct polarity and lipophilicity, critical for interactions in biological systems.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃F₃INO₂ | |

| Molecular Weight | 317.00 g/mol | |

| IUPAC Name | 5-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| CAS Number | 130849833 |

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:

-

¹H NMR (DMSO-d₆): δ 8.04 (d, 1H), 8.54 (dd, 1H), 9.21 (d, 1H) .

-

¹³C NMR: Expected peaks for CF₃ (≈120 ppm, q, J = 280 Hz) and carboxylic acid (≈170 ppm) .

Physicochemical Properties

Thermal and Solubility Profiles

The trifluoromethyl group enhances thermal stability, while the iodine atom increases molecular weight and polarizability. Key properties include:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water.

Table 2: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Solubility |

|---|---|---|

| 6-(Trifluoromethyl)nicotinic acid | 193–197 | Low in water |

| 5-Fluoro-6-(trifluoromethyl)nicotinic acid | 170–176 | Moderate in DMSO |

Synthetic Methodologies

Route 1: Trifluoroacetyl Vinylogous Enamine Intermediate

A validated pathway involves:

-

Condensation: Reacting methyl 3-aminoacrylate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at -5°C .

-

Cyclization: Heating under reflux to form the pyridine core.

-

Hydrolysis: Acidic cleavage of the nitrile group to yield the carboxylic acid.

Yield: 42.8% after purification .

Route 2: Halogen Exchange Reactions

An alternative approach employs iodination of pre-functionalized pyridines:

-

Chlorination: 6-Chloro-5-iodonicotinic acid (59782-87-5) serves as a precursor .

-

Trifluoromethylation: Using CF₃Cu or CF₃SiMe₃ under palladium catalysis .

Challenges: Regioselectivity and byproduct formation require careful optimization .

Applications in Pharmaceutical Research

Material Science Applications

-

Ligand Design: The iodine and CF₃ groups enhance metal-binding affinity in coordination polymers.

-

Fluorinated Polymers: Improves thermal and chemical resistance in high-performance materials .

| Hazard | Precaution |

|---|---|

| Skin Irritation | Wear nitrile gloves |

| Eye Exposure | Use safety goggles |

| Inhalation Risk | Operate in fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume